molecular formula C2H9NO6P2 B081454 (1-Aminoethylidene)bisphosphonic acid CAS No. 15049-85-1

(1-Aminoethylidene)bisphosphonic acid

Cat. No.: B081454
CAS No.: 15049-85-1
M. Wt: 205.04 g/mol
InChI Key: GPCTYPSWRBUGFH-UHFFFAOYSA-N
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Description

(1-Aminoethylidene)bisphosphonic acid is a chemical compound with the molecular formula C₂H₉NO₆P₂. It is a member of the bisphosphonate family, which are compounds characterized by two phosphonate (P-C-P) groups. This compound is known for its applications in various fields, including medicine, industry, and scientific research.

Mechanism of Action

Target of Action

The primary target of (1-Aminoethylidene)bisphosphonic acid is the calcium carbonate (calcite) and barium sulfate (barite) scales under oilfield conditions . These inorganic scales can precipitate in oil and gas wells, leading to formation damage and reduction of hydrocarbon production .

Mode of Action

This compound interacts with its targets by inhibiting the formation of these scales. The compound is synthesized via aminolysis of polysuccinimide with nucleophilic amine reagents under alkaline conditions . The resulting product exhibits scale inhibition activities against carbonate and sulfate scales .

Biochemical Pathways

It is known that the compound’s action results in the inhibition of inorganic scale formation, which is a critical problem in hydrocarbon production .

Pharmacokinetics

The compound has been found to show excellent thermal stability at 130 °c for 7 days . This suggests that the compound may have good bioavailability under the harsh conditions of oilfield applications.

Result of Action

The action of this compound results in outstanding calcite scale inhibition performance . The compound also exhibits superior calcium tolerance performance with Ca2+ ions up to 100 ppm, and moderate performance in the range of 1000− 10000 ppm calcium ions .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and the presence of calcium ions . The compound shows excellent thermal stability at high temperatures (130 °C) and retains its scale inhibition performance in the presence of varying concentrations of calcium ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Aminoethylidene)bisphosphonic acid can be synthesized through several methods. One common method involves the reaction of acetonitrile with phosphorous acid and phosphorous trichloride under controlled conditions. The reaction typically requires heating and can be accelerated using microwave-assisted synthesis . Another method involves the three-component reaction of amines, diethyl phosphite, and triethyl orthoformate .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions: (1-Aminoethylidene)bisphosphonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted bisphosphonates .

Scientific Research Applications

(1-Aminoethylidene)bisphosphonic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

    Pamidronic acid: Another bisphosphonate used in the treatment of bone diseases.

    Alendronic acid: Known for its high potency in inhibiting bone resorption.

    Etidronic acid: Used as a scale inhibitor and in medical applications.

Uniqueness: (1-Aminoethylidene)bisphosphonic acid is unique due to its specific molecular structure, which provides it with distinct binding properties and efficacy in inhibiting bone resorption. Its applications in both medical and industrial fields highlight its versatility and importance .

Properties

IUPAC Name

(1-amino-1-phosphonoethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H9NO6P2/c1-2(3,10(4,5)6)11(7,8)9/h3H2,1H3,(H2,4,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCTYPSWRBUGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(N)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164560
Record name (1-Aminoethylidene)bisphosphonic acid
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Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15049-85-1
Record name AEDP
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URL https://commonchemistry.cas.org/detail?cas_rn=15049-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Aminoethylidene)bisphosphonic acid
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Record name (1-Aminoethylidene)bisphosphonic acid
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Record name (1-aminoethylidene)bisphosphonic acid
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Synthesis routes and methods I

Procedure details

Into a mixture of 59 gm of acetamide and 82 gm of phosphorous acid, hydrogen chloride gas was introduced therein for a period of 3 hours. During this time the mixture was stirred and the temperature was maintained at 145° - 155° C. By further processing of the reaction mixture, analogously to Example 1, the 1-aminoethane-1,1 -diphosphonic acid was isolated and purified. The yield was 19.2 gm.
Quantity
59 g
Type
reactant
Reaction Step One
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82 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A 1 liter autoclave was charged with a mixture of acetonitrile (61.5 g, 1.5 moles), ISOPAR-M (300 g), and the wetting agents (7.5 g each). The mixture was pressurized with nitrogen and heated to 150° C. Melted phosphorous acid (246 g, 3.0 moles) was pumped into the reactor through 15 minutes. The reaction was continued for 3 hours, maintaining the temperature at 150° C. Water (300 g) was pumped in and the product was collected after cooling. Colorless crystals of 1-amino-1,1-diphosphono ethane was obtained as fine grains, 76% yield.
Quantity
61.5 g
Type
reactant
Reaction Step One
Quantity
246 g
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reactant
Reaction Step Two
Name
Quantity
300 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

48.8 g (0.63 mol) ammonium acetate was suspended in 68 g (1.66 mols) acetonitrile in a flask which was scavenged with nitrogen, provided with an agitator and had a fractionating column mounted thereon, and the suspension was heated to about 80° C. under reflux. Next, 46.4 g (0.21 mol) molten P4O6 was added dropwise to the boiling mixture, the temperature being maintained at 80°-90° C. While the temperature was gradually increased to 160° C., 85.1 g distillate containing 91.5% acetonitrile and 8.2% acetic acid, corresponding to 77.9 g (0.190 mol)acetonitrile and 7.0 g (0.24 mol) acetic acid, was removed through a short column at a head temperature of 84°-89° C. After deduction of the acetonitrile feed material, 11.9 g (0.24 mol) acetonitrile was found to have been obtained as by-product. The acetonitrile/acetic acid mixture was recycled, after conversion of the acetic acid to ammonium acetate. The colorless residue retained in the flask was boiled for a short while in an ethanol/water-mixture (4:1) and 57.1 g 1-aminoethane-1,1-diphosphonic acid was obtained in a yield of 66%.
Name
ethanol water
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
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acetonitrile acetic acid
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0 (± 1) mol
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solvent
Reaction Step Three
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48.8 g
Type
reactant
Reaction Step Four
Quantity
68 g
Type
reactant
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[Compound]
Name
molten
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46.4 g
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reactant
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77.9 g
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7 g
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11.9 g
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Synthesis routes and methods IV

Procedure details

83.6 g (1.416 mols) acetamide was dissolved at about 40° C. in 45.4 g (1.1 mols) acetonitrile in a flask which was provided with a stirrer and had a fractionating column mounted thereon. Next, 52 g (0.236 mol) P4O6 was added dropwise at 40°-55° C. After this had been done, the temperature of the reaction mixture was gradually increased to 163° C. while 85.4 g distillate containing 96.4% acetonitrile and 3.5% acetic acid, corresponding to 82.3 g (2.008 mols) acetonitrile and 3.0 g (0.05 mol) acetic acid, was removed at a head temperature of 81°-85° C. After deduction of the acetonitrile feed material, 36.9 g (0.908 mol) acetonitrile was found to have been formed as a by-product. The yellow residue retained in the flask was oxidized with H2O2 and boiled in an ethanol/water-mixture (4:1). 60.1 g colorless crystalline 1-aminoethane-1,1-diphosphonic acid, corresponding to a yield of 60%, was obtained.
Quantity
3 g
Type
solvent
Reaction Step One
Quantity
82.3 g
Type
solvent
Reaction Step One
Quantity
83.6 g
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reactant
Reaction Step Two
Quantity
45.4 g
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solvent
Reaction Step Two
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Quantity
52 g
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reactant
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ethanol water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Aminoethylidene)bisphosphonic acid
Reactant of Route 2
(1-Aminoethylidene)bisphosphonic acid
Reactant of Route 3
(1-Aminoethylidene)bisphosphonic acid
Reactant of Route 4
(1-Aminoethylidene)bisphosphonic acid
Reactant of Route 5
(1-Aminoethylidene)bisphosphonic acid
Reactant of Route 6
(1-Aminoethylidene)bisphosphonic acid

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